molecular formula C18H18ClN3O4 B4619181 N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B4619181
M. Wt: 375.8 g/mol
InChI Key: OOAVLNHACFGQOF-UHFFFAOYSA-N
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a butanoylamino group, a chlorophenyl group, a methyl group, and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-methyl-3-nitrobenzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated compound is then subjected to chlorination using chlorine gas in the presence of a catalyst to introduce the chlorine atom.

    Amidation: The chlorinated compound is reacted with butanoylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Hydroxyl groups, alkyl groups.

    Hydrolysis Conditions: Acidic or basic conditions.

Major Products Formed

    Reduction: 2-amino-5-(butanoylamino)-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and butanoylamine.

Mechanism of Action

The mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the amide bond play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide
  • N-[5-(butanoylamino)-2-chlorophenyl]hexanamide

Uniqueness

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the butanoylamino group and the nitro group makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-3-5-17(23)20-12-8-9-14(19)15(10-12)21-18(24)13-6-4-7-16(11(13)2)22(25)26/h4,6-10H,3,5H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAVLNHACFGQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.